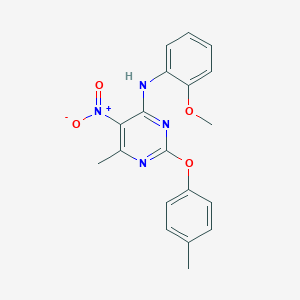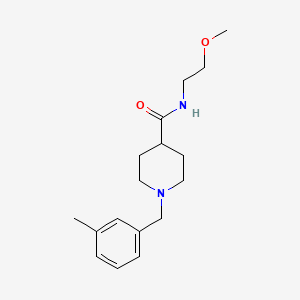
3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BCPAN, is an organic compound that belongs to the family of acrylonitrile derivatives. BCPAN has gained significant attention from the scientific community due to its unique chemical properties, which make it a potential candidate for various applications, including scientific research.
Mécanisme D'action
The mechanism of action of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is based on its unique chemical properties, which enable it to interact with specific analytes. 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile contains a conjugated system of double bonds that undergoes a change in its electronic structure upon interaction with the analyte, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects
3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is non-toxic and has low cytotoxicity, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is its high sensitivity and selectivity, which makes it an ideal candidate for developing sensors for various analytes. Moreover, 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is its low stability, which limits its application in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile. One of the areas that require further investigation is the development of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based sensors for detecting various analytes, including drugs and toxins. Moreover, the potential application of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile in biomedical research, including cancer diagnosis and treatment, requires further investigation. Additionally, the development of stable 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile derivatives with improved properties is an area that requires further research.
Conclusion
In conclusion, 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is a unique compound that has gained significant attention from the scientific community due to its potential application in various fields, including scientific research. 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based sensors have shown promising results in detecting various analytes, and further research is required to explore its potential application in biomedical research.
Méthodes De Synthèse
The synthesis of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction between 2-butoxy-5-chlorobenzaldehyde and 4-nitrobenzylidene malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile.
Applications De Recherche Scientifique
3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential application in scientific research. One of the areas where 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile has shown promising results is in the development of fluorescent sensors. 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based sensors have been developed to detect various analytes, including metal ions, amino acids, and proteins.
Propriétés
IUPAC Name |
(Z)-3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-3-10-25-19-9-6-17(20)12-15(19)11-16(13-21)14-4-7-18(8-5-14)22(23)24/h4-9,11-12H,2-3,10H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGGJJDTWAYPGQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4984529.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)

![1-(4-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984631.png)
![2-{[6-(3-methylphenoxy)hexyl]amino}ethanol](/img/structure/B4984633.png)